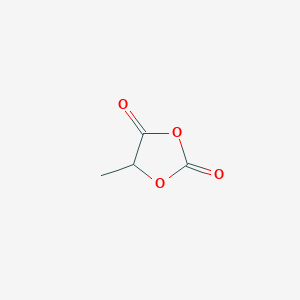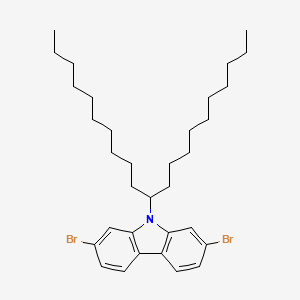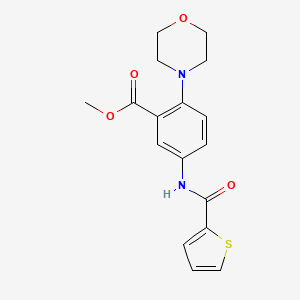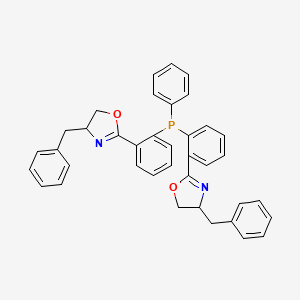
5-Methyl-1,3-dioxolane-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Methyl-1,3-dioxolane-2,4-dione: is an organic compound with the molecular formula C4H4O4 and a molecular weight of 116.07216 g/mol . It is a white to pale yellow solid that is soluble in many organic solvents such as ethanol and ether . This compound is used as a reagent in organic synthesis and has various applications in scientific research .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 5-Methyl-1,3-dioxolane-2,4-dione can be synthesized through several organic synthesis methods. One common method involves the condensation or esterification of cyclic carboxylic acids . Another method is the ring-opening polymerization of O-carboxyanhydrides using a zinc alkoxide initiator . This method is highly efficient and can achieve high isoselectivity without significant epimerization .
Industrial Production Methods: Industrial production of this compound typically involves large-scale organic synthesis techniques. The specific steps and conditions may vary depending on the desired purity and yield. Common industrial methods include the use of cyclic carboxylic acids and appropriate catalysts to facilitate the reaction .
Analyse Des Réactions Chimiques
Types of Reactions: 5-Methyl-1,3-dioxolane-2,4-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert it into other derivatives.
Substitution: It can undergo substitution reactions where one or more atoms are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution product.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or other reduced forms .
Applications De Recherche Scientifique
5-Methyl-1,3-dioxolane-2,4-dione has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis to create various compounds and polymers.
Biology: It can be used in biochemical studies to investigate enzyme reactions and metabolic pathways.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in drug development and delivery systems.
Industry: It is used in the production of polymers and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 5-Methyl-1,3-dioxolane-2,4-dione involves its ability to participate in ring-opening polymerization reactions. This process is facilitated by the presence of a zinc alkoxide initiator, which helps to open the ring structure and form polymer chains . The compound’s molecular targets and pathways are primarily related to its reactivity with other chemical species in these reactions.
Comparaison Avec Des Composés Similaires
- 5-Benzyl-1,3-dioxolane-2,4-dione
- 5-(4-(Benzyloxy)benzyl)-1,3-dioxolane-2,4-dione
- 1,3-Dioxolane
Comparison: 5-Methyl-1,3-dioxolane-2,4-dione is unique due to its specific molecular structure and reactivity. Compared to similar compounds like 5-Benzyl-1,3-dioxolane-2,4-dione and 5-(4-(Benzyloxy)benzyl)-1,3-dioxolane-2,4-dione, it has different substituents that influence its chemical behavior and applications . Additionally, 1,3-Dioxolane is a related compound but lacks the methyl group, which affects its reactivity and uses .
Propriétés
Numéro CAS |
17578-13-1 |
|---|---|
Formule moléculaire |
C4H4O4 |
Poids moléculaire |
116.07 g/mol |
Nom IUPAC |
5-methyl-1,3-dioxolane-2,4-dione |
InChI |
InChI=1S/C4H4O4/c1-2-3(5)8-4(6)7-2/h2H,1H3 |
Clé InChI |
JLXQJNCZXSYXAK-UHFFFAOYSA-N |
SMILES canonique |
CC1C(=O)OC(=O)O1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{[5-({2-[(3-chlorophenyl)amino]-2-oxoethyl}sulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]methyl}furan-2-carboxamide](/img/structure/B12500792.png)




![5-({5-[(4-chlorophenyl)sulfanyl]thiophen-2-yl}methylidene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B12500829.png)
![Ethyl 2-[(2E)-3-(furan-2-YL)prop-2-enamido]acetate](/img/structure/B12500844.png)
![Ethyl 5-{[(2,5-dichlorophenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B12500850.png)
![N~2~-(2-chloro-6-fluorobenzyl)-N~2~-[(4-chlorophenyl)sulfonyl]-N-ethylglycinamide](/img/structure/B12500855.png)
![2-[4-ethyl-2-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl]-N-(propan-2-yl)acetamide](/img/structure/B12500859.png)

![2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methylphenyl)acetamide](/img/structure/B12500864.png)

![3-[(3-bromophenyl)carbonyl]-6-methoxyquinolin-4(1H)-one](/img/structure/B12500882.png)
